({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea
Description
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is a compound with a unique bicyclic structure. It is derived from bicyclo[4.2.0]octa-1,3,5-triene, a compound known for its interesting chemical properties and potential applications in various fields. The presence of the urea group in this compound adds to its versatility and reactivity.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethylurea |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2,(H3,11,12,13) |
InChI Key |
QNQUHZSHCOJNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C21)CNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with a suitable urea derivative. One common method involves the use of a rhodium(I) complex as a catalyst to facilitate the reaction between terminal aryl alkynes and the bicyclic compound . The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation under reduced pressure are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the bicyclic structure allows the compound to fit into specific binding sites, modulating the function of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: Another bicyclic compound with similar structural features.
Benzocyclobutane: Shares the bicyclic framework but differs in the functional groups attached.
1,2-Dihydrobenzocyclobutene: A reduced form of benzocyclobutene with different reactivity.
Uniqueness
({Bicyclo[420]octa-1,3,5-trien-7-yl}methyl)urea stands out due to the presence of the urea group, which imparts unique chemical and biological properties
Biological Activity
The compound ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is a bicyclic urea derivative that has garnered interest in various biological applications, particularly due to its potential therapeutic properties. This article explores its biological activity, synthesizing findings from diverse studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The chemical formula of This compound can be represented as . The compound features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 162.19 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, research has shown that bicyclic ureas can induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various bicyclic urea derivatives on human cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM for different cell lines .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of bicyclic ureas. These compounds have been shown to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.
Research Findings
In a study focusing on neurodegenerative models, This compound was found to enhance neuronal survival in models of oxidative stress. The compound reduced levels of reactive oxygen species (ROS) and improved mitochondrial function .
The biological activity of This compound is attributed to its interaction with various molecular targets:
- Aryl Hydrocarbon Receptor (AhR) : This receptor mediates the effects of environmental toxins and is involved in the regulation of metabolic processes.
- Urea Cycle Modulation : The compound may influence the urea cycle, impacting nitrogen metabolism and detoxification processes .
Table 2: Molecular Targets and Effects
| Target | Effect |
|---|---|
| Aryl Hydrocarbon Receptor | Modulates metabolic pathways |
| Urea Cycle Enzymes | Alters ammonia detoxification |
| Neurotransmitter Systems | Enhances neuronal survival |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
